molecular formula C19H18O6 B14081386 6-Formyl-isoophiopogonanone B

6-Formyl-isoophiopogonanone B

Cat. No.: B14081386
M. Wt: 342.3 g/mol
InChI Key: UCWGBMJSELERSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-isoophiopogonanone B undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of 6-carboxy-isoophiopogonanone B.

    Reduction: Formation of 6-hydroxymethyl-isoophiopogonanone B.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Aldehydo-isoophiopogonanone A
  • Methylophiopogonanone A
  • Methylophiopogonanone B

Comparison

6-Formyl-isoophiopogonanone B is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and biological activity compared to its analogues . For instance, while 6-Aldehydo-isoophiopogonanone A also acts as a tyrosinase inhibitor, it exhibits a different type of inhibition (competitive vs. mixed) and has a different binding affinity .

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde

InChI

InChI=1S/C19H18O6/c1-10-16(21)14(8-20)18(23)15-17(22)12(9-25-19(10)15)7-11-3-5-13(24-2)6-4-11/h3-6,8,12,21,23H,7,9H2,1-2H3

InChI Key

UCWGBMJSELERSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OCC(C2=O)CC3=CC=C(C=C3)OC)O)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.